N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-10(12,8-4-5-8)7-11-16(13,14)9-3-2-6-15-9/h2-3,6,8,11-12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJYNGPLDLFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
The provided evidence describes two thiophene-2-sulfonamide derivatives synthesized by Komai et al. . These compounds share the core thiophene-sulfonamide scaffold but differ in their substituents, enabling a comparative analysis of structural, synthetic, and analytical properties.
Key Observations :
- The o-tolyl-substituted compound exhibited a significantly higher yield (83%) compared to the 4-methoxyphenyl analog (56%), suggesting superior reaction efficiency or stability of intermediates in the former case .
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Both compounds displayed signals corresponding to aromatic protons (thiophene and phenyl rings) and aliphatic protons (cyano-alkyl chains). The 4-methoxyphenyl derivative showed distinct peaks for methoxy (-OCH₃) protons at ~3.8 ppm, absent in the o-tolyl analog .
- ¹³C NMR: Confirmed the presence of cyano carbons (~120 ppm) and quaternary carbons adjacent to sulfonamide groups (~55–60 ppm) in both compounds .
Infrared (IR) Spectroscopy :
- Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ (S=O stretching) confirmed the sulfonamide group. Cyano (-CN) stretches appeared at ~2250 cm⁻¹ .
High-Performance Liquid Chromatography (HPLC) :
| Parameter | (R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide | (R)-N-(3-cyano-2-o-tolylpropyl)thiophene-2-sulfonamide |
|---|---|---|
| Column | DAICEL CHIRALPAK IC | DAICEL CHIRALPAK IC |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (Major Enantiomer) | 36.2 min | 39.2 min |
| Retention Time (Minor Enantiomer) | 40.3 min | 52.7 min |
Key Observations :
- The o-tolyl derivative showed a longer retention time for both enantiomers (39.2 min and 52.7 min) compared to the 4-methoxyphenyl analog (36.2 min and 40.3 min), indicating stronger interactions with the chiral stationary phase due to steric or electronic effects from the o-tolyl group .
- The larger separation between enantiomers in the o-tolyl compound (Δ13.5 min vs. Δ4.1 min) suggests enhanced chiral discrimination, likely due to the bulky ortho-methyl group .
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its role in various biological systems. The sulfonamide group enhances its interaction with biological macromolecules, making it a potential candidate for therapeutic applications.
The mechanism of action of this compound involves several interactions with biological targets:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with proteins and enzymes, influencing their activity.
- π-π Interactions : The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially stabilizing enzyme-substrate complexes.
- Enzyme Modulation : These interactions may lead to modulation of enzyme activity, which is crucial for its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives. In particular, the compound has shown promising results against various bacterial strains:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 1 | Comparable to Vancomycin |
| 3-thienyl derivative | 4 | Reduced activity |
| Methyl-substituted derivatives | 2 - 4 | Deterioration of activity with increased methyl groups |
The compound's effectiveness against resistant strains such as MRSA has been particularly noted, demonstrating its potential as an alternative antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
In Vivo Efficacy
A murine model was used to assess the efficacy of this compound in controlling skin infections caused by MRSA. The results indicated significant healing in treated groups compared to controls:
- Control Group (Petroleum Jelly) : Extensive skin damage observed.
- Treatment Group : Significant reduction in bacterial burden and improved healing outcomes.
The study demonstrated that the compound could effectively reduce infection severity and promote healing in infected tissues .
Applications in Drug Development
This compound serves as a valuable scaffold for drug development. Its unique structure allows for modifications that can enhance biological activity or target specificity. Researchers are exploring its use in developing new therapeutic agents aimed at combating antibiotic resistance and inflammatory conditions.
Q & A
Basic: What are the key synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide?
The synthesis typically involves cyclopropylation of amines, thiophene ring coupling, and sulfonamide formation. A common approach includes:
- Step 1 : Cyclopropane introduction via [2+1] cycloaddition or alkylation of amines with cyclopropane derivatives.
- Step 2 : Thiophene-2-sulfonyl chloride coupling under basic conditions (e.g., using triethylamine) to form the sulfonamide bond.
- Step 3 : Hydroxypropyl group incorporation through nucleophilic substitution or hydroxylation reactions.
Critical parameters include reaction temperature (0–25°C for cyclopropylation) and solvent choice (e.g., dichloromethane for sulfonamide coupling) to prevent side reactions .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Characterization requires:
- NMR Spectroscopy : H and C NMR to confirm cyclopropane (δ 0.5–1.5 ppm) and sulfonamide (-SONH-) groups.
- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for CHNOS: 285.04 g/mol).
- X-ray Crystallography (if crystalline): To resolve stereochemistry of the cyclopropyl and hydroxypropyl moieties .
Basic: What biological activities are associated with this compound?
Preliminary studies suggest:
- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide interactions.
- Anti-inflammatory Potential : Modulation of COX-2 pathways due to thiophene’s electronic properties.
- Cytotoxicity : Selective activity against cancer cell lines (e.g., IC values in the µM range), likely via apoptosis induction .
Advanced: How does replacing the thiophene ring with benzene or pyridine affect bioactivity?
Comparative studies on structural analogs reveal:
- Thiophene vs. Benzene : Thiophene’s sulfur atom enhances π-π stacking with aromatic residues in target proteins, improving binding affinity by 20–30% in enzyme inhibition assays.
- Thiophene vs. Pyridine : Pyridine’s basic nitrogen increases solubility but reduces membrane permeability, lowering in vivo efficacy.
These differences highlight the need for structure-activity relationship (SAR) studies when optimizing lead compounds .
Advanced: How can researchers resolve contradictions in reported biological data?
Discrepancies in activity (e.g., varying IC values across studies) may arise from:
- Purity Differences : Impurities >5% can skew assay results. Use HPLC (≥95% purity) for biological testing.
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts sulfonamide ionization. Standardize protocols across labs.
- Cell Line Variability : Use isogenic cell lines and validate targets via CRISPR knockout controls .
Advanced: What strategies improve synthetic yield for multi-step reactions?
Optimization strategies include:
- Temperature Control : Maintain <10°C during sulfonamide coupling to minimize hydrolysis.
- Catalyst Screening : Pd(PPh) improves coupling efficiency in thiophene functionalization.
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity to >90% .
Advanced: How can SAR studies guide derivative design?
Key modifications to explore:
- Cyclopropyl Substituents : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.
- Hydroxypropyl Chain Length : Shorter chains (C2 vs. C3) may reduce off-target interactions.
- Sulfonamide Bioisosteres : Replace -SONH- with tetrazole or phosphonate groups to improve bioavailability .
Advanced: What stability challenges arise during storage?
Degradation pathways include:
- Hydrolysis : Sulfonamide bond cleavage in aqueous buffers (pH <5 or >9). Store lyophilized at -20°C.
- Oxidation : Thiophene ring oxidation under light. Use amber vials and inert atmospheres (N) .
Advanced: How to assess pharmacokinetic properties in preclinical studies?
Key assays:
- Plasma Stability : Incubate with mouse plasma (37°C, 24h); analyze via LC-MS for degradation.
- Caco-2 Permeability : Measure apparent permeability (P) to predict oral absorption.
- Microsomal Metabolism : Use liver microsomes + NADPH to quantify metabolic clearance .
Advanced: How to address conflicting data in target engagement assays?
If a compound shows activity in enzymatic assays but not cellular models:
- Membrane Permeability : Measure logP (optimal 1–3) and use prodrug strategies (e.g., esterification of hydroxypropyl).
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
